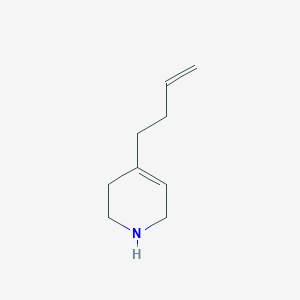
4-(But-3-EN-1-YL)-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-3-EN-1-YL)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a but-3-en-1-yl group attached to the nitrogen atom of the tetrahydropyridine ring. Tetrahydropyridines are known for their biological and pharmacological activities, making them significant in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-EN-1-YL)-1,2,3,6-tetrahydropyridine typically involves the reaction of 1,2,3,6-tetrahydropyridine with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(But-3-EN-1-YL)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the double bond in the but-3-en-1-yl group to a single bond, forming butyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the but-3-en-1-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Butyl derivatives of the compound.
Substitution: Various substituted tetrahydropyridines depending on the nucleophile used.
Scientific Research Applications
4-(But-3-EN-1-YL)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(But-3-EN-1-YL)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with these targets are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-(But-3-YN-1-YL)-1,2,3,6-tetrahydropyridine
- 4-(But-3-EN-1-YL)-1,2,3,6-tetrahydropyridine N-oxide
- This compound derivatives with different substituents
Uniqueness
This compound is unique due to its specific structural features, such as the but-3-en-1-yl group attached to the tetrahydropyridine ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
93106-64-0 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
4-but-3-enyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C9H15N/c1-2-3-4-9-5-7-10-8-6-9/h2,5,10H,1,3-4,6-8H2 |
InChI Key |
FATOOKDXDYCDLM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















